6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group attached to a phenylmethyl group, which is further connected to a tetrahydroquinolin-2-one core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a ketone, followed by cyclization and reduction steps. For instance, the reaction of aniline with a ketone in the presence of an acid catalyst can yield the corresponding imine, which can then undergo cyclization to form the tetrahydroquinoline core. Subsequent reduction of the imine group can lead to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization and reduction steps. Additionally, solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further modify the amino group or the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, reduced amines, and substituted tetrahydroquinolines, which can have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar core structure but lacking the tetrahydro and amino(phenyl)methyl groups.
Isoquinoline: Another heterocyclic compound with a structure similar to quinoline but with the nitrogen atom in a different position.
Tetrahydroquinoline: The parent compound of 6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one, lacking the amino(phenyl)methyl group.
Uniqueness
This compound is unique due to the presence of the amino(phenyl)methyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s potential as a therapeutic agent .
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-[amino(phenyl)methyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H16N2O/c17-16(11-4-2-1-3-5-11)13-6-8-14-12(10-13)7-9-15(19)18-14/h1-6,8,10,16H,7,9,17H2,(H,18,19) |
InChI Key |
JTQITNPJRBEYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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